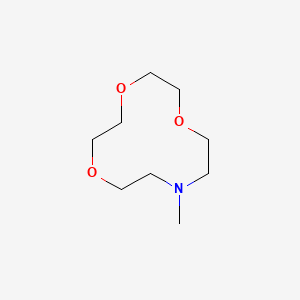
5-Bromo-3-phenylisoxazole
Vue d'ensemble
Description
5-Bromo-3-phenylisoxazole is a chemical compound with the molecular formula C9H6BrNO . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The average mass of this compound is 224.054 Da .Applications De Recherche Scientifique
Kinetics and Reaction Mechanisms
- The kinetics of base-induced decomposition of phenylisoxazole derivatives, including 5-phenylisoxazole, have been studied, revealing insights into the reaction mechanisms involving proton abstraction and N–O bond scission (Munno, Bertini, & Lucchesini, 1977).
Tautomerism and Spectral Properties
- Research on the tautomerism of heteroaromatic compounds like 5-hydroxyisoxazoles, which are related to 5-Bromo-3-phenylisoxazole, provides insights into their behavior in different phases and under varying solvent polarities, enhancing understanding of their basicities and acid strengths (Boulton & Katritzky, 1961).
Structural Analysis and Synthesis Methods
- Studies on the synthesis of various isoxazoles, including 5-phenylisoxazole derivatives, offer valuable information on the structural aspects and preparation methods, which are crucial for developing new compounds with potential applications in various fields (Johnston & Shotter, 1968).
Reaction with Hydroxylamine
- Research demonstrates that β-bromocinnamonitrile and hydroxylamine can yield 3-amino-5-phenylisoxazole, providing a pathway to synthesize various amino and hydroxy isoxazoles, which can be pivotal in medicinal chemistry (Iwai & Nakamura, 1966).
NMR Spectroscopy and Molecular Modeling
- A study on 3,5-diarylisoxazoles and their brominated derivatives, including 4-bromoisoxazoles, using carbon-13 NMR spectroscopy and molecular modeling, contributes to a deeper understanding of the chemical shifts and structural properties of these compounds (Yu et al., 2015).
Electrophilic Substitution Studies
- Investigations into the electrophilic substitution of phenylisoxazoles, including nitration of 3-methyl-5-phenylisoxazole, provide insights into the reactivity of these compounds and the influence of substituents on their reactivity, which is vital for designing targeted chemical reactions (Katritzky, Konya, Tarhan, & Burton, 1975).
Synthesis of Novel Derivatives
- Synthesis of novel derivatives, such as diarylisoxazoles with antimicrobial and antitumor properties, demonstrates the potential application of phenylisoxazole structures in drug development and medicinal chemistry (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Crystal and Molecular Structure Analysis
- Crystal structure determination of compounds like 3-chloro-5-phenylisoxazole helps in understanding the spatial arrangement and molecular interactions of these compounds, which is crucial for rational drug design and material science applications (Cannas, Cristini, & Marongiu, 1979).
Safety and Hazards
Orientations Futures
Isoxazole, including 5-Bromo-3-phenylisoxazole, is a crucial moiety in drug discovery research due to its wide spectrum of biological activities and therapeutic potential . Therefore, it is imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Propriétés
IUPAC Name |
5-bromo-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOEUYSROXIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955190 | |
| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3356-92-1 | |
| Record name | 3356-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)









